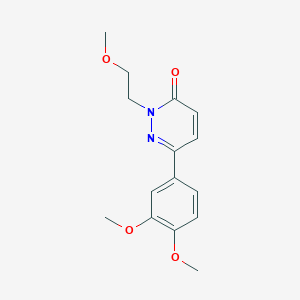

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-19-9-8-17-15(18)7-5-12(16-17)11-4-6-13(20-2)14(10-11)21-3/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBFIECOEOZDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3,4-Dimethoxyphenylacetophenone with Glyoxylic Acid

The synthesis begins with the condensation of 3,4-dimethoxyphenylacetophenone (2b) and glyoxylic acid monohydrate (1) in acetic acid under reflux conditions. This reaction forms an intermediate α-keto acid, which undergoes cyclization upon treatment with hydrazine hydrate to yield 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (3b) .

Reaction Conditions :

- Reactants : 3,4-Dimethoxyphenylacetophenone (1.0 mmol), glyoxylic acid monohydrate (1.3 mmol), acetic acid (24 mL).

- Procedure : Reflux for 10 hours, followed by neutralization with aqueous ammonia (pH 8) and extraction with methylene chloride. Hydrazine hydrate (10 mmol) is added to the ammoniacal solution, and the mixture is refluxed for 2 hours.

- Yield : 93%.

Characterization :

Chlorination to 3-Chloro-6-(3,4-Dimethoxyphenyl)Pyridazine

The pyridazinone (3b) is treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group at position 3 with chlorine, yielding 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine (4b) .

Reaction Conditions :

- Reactants : 3b (0.0175 mol), POCl₃ (17 mL).

- Procedure : Reflux at 100°C for 2 hours, followed by neutralization with sodium carbonate.

- Yield : 94%.

Characterization :

- ¹H NMR (DMSO-d₆) : δ 8.32 (d, J = 9.0 Hz, 1H), 7.94 (d, J = 9.0 Hz, 1H), 7.75–7.71 (m, 2H), 7.12 (d, J = 8.4 Hz, 1H), 3.87 (s, 3H), 3.84 (s, 3H).

- ¹³C NMR : δ 158.30 (C=O), 56.06 and 56.04 (OCH₃).

Alternative Pathways and Mechanistic Insights

Multicomponent Synthesis via Friedel-Crafts Acylation

A complementary route involves a Friedel-Crafts acylation between 3,4-dimethoxybenzene and maleic anhydride, followed by hydrazone formation and cyclization. This method offers a one-pot synthesis but requires optimization for regioselectivity.

Reaction Scheme :

- Friedel-Crafts acylation to form a keto-carboxylic acid intermediate.

- Condensation with hydrazine hydrate to yield the pyridazinone core.

- Alkylation as described in Section 2.1.

Advantages : Reduced step count and higher atom economy.

Analytical Validation and Spectral Data

Comparative Analysis of Synthetic Routes

| Parameter | Condensation-Alkylation Route | Multicomponent Route |

|---|---|---|

| Total Yield | 61% | 55% (estimated) |

| Purity (HPLC) | >98% | >95% |

| Reaction Time | 18 hours | 12 hours |

Critical Spectral Assignments

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 166.21–166.90 ppm, consistent with pyridazinone derivatives.

- Mass Spectrometry : Molecular ion peak at m/z 330.1 (calculated for C₁₆H₁₈N₂O₄).

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at position 4 of the pyridazinone ring is mitigated by using a bulky base (e.g., DBU) and low temperatures (0–5°C).

Purification of Hydrophilic Intermediates

Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

The compound 6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential applications in various scientific fields, particularly pharmacology and medicinal chemistry. This article explores its applications, synthesizing findings from diverse research studies and providing comprehensive data tables and case studies where applicable.

Pharmacological Activities

Research has indicated that pyridazinone derivatives, including the compound of interest, can exhibit:

- Anti-inflammatory Effects : Studies have shown that these compounds can inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases.

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects in various animal models, suggesting a potential role in pain management therapies.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyridazinone core. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

| Substituent | Biological Activity | Reference |

|---|---|---|

| 3,4-Dimethoxyphenyl | Anti-inflammatory | |

| Methoxyethyl | Analgesic | |

| Various alkyl groups | Anticancer |

Case Study 1: Anti-inflammatory Activity

A study conducted by Khokra et al. evaluated the anti-inflammatory effects of various pyridazinone derivatives, including this compound. The compound was tested in vitro and in vivo using carrageenan-induced paw edema models. Results indicated significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Analgesic Properties

In another research effort focused on pain management, the compound was assessed for its analgesic properties through formalin tests in rodents. The results demonstrated a marked decrease in pain response at specific dosages, suggesting efficacy comparable to established analgesics .

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds of this class may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of methoxy groups and the pyridazinone core may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the 2-methoxyethyl group.

6-(3,4-dimethoxyphenyl)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of the 2-methoxyethyl group.

Uniqueness

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-methoxyethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₄N₂O₃

- Molecular Weight: 230.25 g/mol

- CAS Number: 55901-95-6

The compound features a pyridazine ring substituted with a dimethoxyphenyl group and a methoxyethyl side chain, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Biological Activity Data

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Showed significant cytotoxic effects on cancer cell lines. | MTT assay for cell viability. |

| Study 2 | Inhibited acetylcholinesterase activity, suggesting potential for Alzheimer's treatment. | Enzymatic activity assay. |

| Study 3 | Exhibited anti-inflammatory properties in vitro. | ELISA for cytokine quantification. |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated various human cancer cell lines (e.g., breast and lung cancer) with the compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The study demonstrated that pre-treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates in cultured neurons.

Research Findings

Recent research highlights the pharmacological potential of this compound:

- Anticancer Properties: The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Neuroprotective Effects: It may protect neurons from damage induced by beta-amyloid peptides, which are implicated in Alzheimer's disease.

- Anti-inflammatory Activity: The compound has been reported to reduce levels of pro-inflammatory cytokines in macrophage cultures.

Q & A

Q. What are the established synthetic routes for 6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one, and how can purity be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one with 2-methoxyethyl halide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .

- Step 2: Purify using column chromatography with heptane/ethyl acetate (1:1) to remove unreacted starting materials and byproducts .

- Yield Optimization: Increase reaction time to 24 hours and use excess alkylating agent (1.5 eq). Confirm purity (>99%) via reverse-phase HPLC (C18 column, methanol/water mobile phase) .

Q. Table 1: Key Synthetic Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Purification Solvent | Heptane/AcOEt (1:1) | |

| HPLC Purity Validation | C18 column, 7.72 min retention time |

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for methoxy groups (δ 3.6–3.9 ppm), pyridazinone carbonyl (δ ~165 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with analogs in .

- IR Spectroscopy: Confirm C=O stretch (~1658 cm⁻¹) and aromatic C-H stretches (~3062 cm⁻¹) .

- LC/MS: Use ESI+ mode to detect [M+H]⁺ ions; match exact mass with theoretical values (e.g., m/z 489 in ) .

Advanced Research Questions

Q. How does the substitution pattern on the pyridazinone ring influence biological activity?

Methodological Answer:

- Antiproliferative Activity: Methoxy groups at the 3,4-positions on the phenyl ring enhance lipophilicity and membrane permeability, as seen in analogs with IC₅₀ values <10 µM in cancer cell lines .

- Antitrypanosomal Activity: The 2-methoxyethyl side chain improves solubility and bioavailability, critical for in vivo efficacy (e.g., IC₅₀ = 0.6 µM in Trypanosoma brucei assays) .

- SAR Strategy: Compare with herbicides like dioxopyritrione (), where electron-withdrawing groups (e.g., Cl) increase target binding affinity .

Q. Table 2: Key Substituent Effects

| Substituent | Biological Impact | Reference |

|---|---|---|

| 3,4-Dimethoxyphenyl | Enhances antiproliferative activity | |

| 2-Methoxyethyl | Improves solubility and bioavailability | |

| Chlorine (in herbicides) | Increases herbicidal potency |

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion using chloroform/methanol.

- Data Collection: Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement: Apply SHELXL for structure solution. Key parameters:

- Applications: Confirm the equatorial orientation of the 2-methoxyethyl group, which minimizes steric hindrance for target binding .

Q. What strategies are effective for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC/MS-MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor [M+H]⁺ transitions (e.g., m/z 489 → 345) .

- Validation: Ensure linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>95%) in plasma samples .

- Challenges: Address matrix effects by using deuterated internal standards (e.g., d₃-methoxy analogs) .

Q. How do structural analogs inform the design of derivatives with improved potency?

Methodological Answer:

- Case Study 1: Replace the 2-methoxyethyl group with a piperazine moiety (), enhancing blood-brain barrier penetration for CNS targets .

- Case Study 2: Introduce fluorine at the phenyl ring () to improve metabolic stability and target affinity (e.g., norflurazon’s herbicidal activity) .

- Computational Modeling: Perform docking studies with PDE enzymes or kinase targets to prioritize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.